

# **Application Notes and Protocols: CIGB-300 Dosage and Administration in Mouse Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cigb-300  |           |
| Cat. No.:            | B15544616 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

CIGB-300 is a synthetic, cell-permeable cyclic peptide with potential antineoplastic activity.[1] It functions as an inhibitor of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is often overexpressed in a wide range of human tumors and is integral to cancer hallmarks.[2] CIGB-300 exerts its effect through a dual mechanism: it binds to the conserved phospho-acceptor sites on CK2 substrates, notably the oncoprotein B23/Nucleophosmin (NPM1), and also directly targets the CK2α catalytic subunit.[3][4] This interaction blocks the phosphorylation of key substrates, leading to the induction of apoptosis and inhibition of tumor cell growth.[1] Preclinical studies in various mouse models have demonstrated the anti-tumor, anti-angiogenic, and anti-metastatic effects of CIGB-300, both as a single agent and in combination with standard chemotherapeutics.[2][5] These application notes provide a comprehensive overview of the dosage and administration protocols for CIGB-300 in mouse models based on published preclinical research.

## Data Presentation: CIGB-300 Dosage in Mouse Models

The following table summarizes the quantitative data on **CIGB-300** administration from various preclinical studies in mice.



| Mouse<br>Model | Cancer<br>Type                           | CIGB-<br>300<br>Dose               | Adminis<br>tration<br>Route | Dosing<br>Schedul<br>e | Combin<br>ation<br>Agent | Key<br>Outcom<br>es                                                                                          | Referen<br>ce |
|----------------|------------------------------------------|------------------------------------|-----------------------------|------------------------|--------------------------|--------------------------------------------------------------------------------------------------------------|---------------|
| C57BL/6        | Lewis<br>Lung<br>Carcinom<br>a (3LL)     | 10 mg/kg                           | Intraveno<br>us (i.v.)      | Daily for<br>5 days    | N/A                      | Significa ntly reduced tumor cell- driven neovascu larization and decrease d lung colonizati on/metas tasis. | [5]           |
| Nude<br>Mice   | Cervical<br>Cancer<br>(SiHa<br>xenograft | 100 μg<br>(approx.<br>5 mg/kg)     | Not<br>specified            | Not<br>specified       | Cisplatin<br>(3 mg/kg)   | Combinat ion significan tly increase d survival compare d to monother apy.                                   | [6]           |
| Nude<br>Mice   | Cervical<br>Cancer<br>(SiHa<br>xenograft | 200 μg<br>(approx.<br>10<br>mg/kg) | Not<br>specified            | Not<br>specified       | Cisplatin<br>(6 mg/kg)   | Combinat ion prolonge d survival by 8 days over single agents.                                               | [6]           |



| BALB/c                                 | Breast<br>Cancer<br>(F3II)   | 10 mg/kg         | Intraveno<br>us (i.v.)   | Two cycles of 5 consecuti ve daily doses post- tumor resection | N/A | Adjuvant<br>systemic<br>treatment<br>showed<br>anti-<br>metastati<br>c effects. | [7]    |
|----------------------------------------|------------------------------|------------------|--------------------------|----------------------------------------------------------------|-----|---------------------------------------------------------------------------------|--------|
| Syngenei<br>c Murine<br>Tumor<br>Model | HPV-16<br>Positive<br>Tumors | Not<br>specified | Local<br>and<br>Systemic | Not<br>specified                                               | N/A | Halted<br>tumor<br>growth.                                                      | [3][8] |

## **Experimental Protocols**

Protocol 1: Systemic Administration of CIGB-300 for Anti-Metastatic Studies

This protocol is based on studies evaluating the effect of **CIGB-300** on lung cancer metastasis. [5]

#### Materials:

- CIGB-300 peptide
- Sterile, pyrogen-free saline solution (0.9% NaCl)
- Lewis Lung Carcinoma (3LL) cells
- C57BL/6 mice
- Standard animal handling and injection equipment

#### Procedure:

• Preparation of CIGB-300 Solution:



- Aseptically reconstitute lyophilized CIGB-300 in sterile saline to a final concentration suitable for administering 10 mg/kg in a volume of 100-200 μL.
- Ensure the solution is clear and free of particulates before administration.
- Animal Model and Tumor Cell Inoculation:
  - Culture 3LL cells under standard conditions.
  - For an experimental metastasis model, inject 2 x 10<sup>5</sup> 3LL cells intravenously into the tail vein of C57BL/6 mice.
- CIGB-300 Administration:
  - Beginning 24 hours after tumor cell inoculation, administer CIGB-300 at a dose of 10 mg/kg via intravenous injection.
  - Repeat the administration daily for a total of 5 consecutive days.
- Endpoint Analysis:
  - At a predetermined endpoint (e.g., day 21), euthanize the mice.
  - Excise the lungs and fix them in Bouin's solution.
  - Count the number of metastatic nodules on the lung surface to assess the effect of the treatment.

Protocol 2: Combination Therapy with CIGB-300 and Cisplatin in a Xenograft Model

This protocol is adapted from studies on cervical cancer xenografts in nude mice.[6]

#### Materials:

- CIGB-300 peptide
- Cisplatin
- Sterile, pyrogen-free saline solution (0.9% NaCl)



- Human cervical cancer cells (e.g., SiHa)
- Nude mice (e.g., BALB/c nude)
- Standard animal handling and injection equipment

#### Procedure:

- Preparation of Therapeutic Agents:
  - Prepare CIGB-300 solution as described in Protocol 1 to deliver doses ranging from approximately 5 to 10 mg/kg.
  - Prepare cisplatin solution according to the manufacturer's instructions to deliver doses of 3-6 mg/kg.
- Animal Model and Tumor Establishment:
  - Subcutaneously inoculate SiHa cells into the flank of each nude mouse.
  - Allow tumors to grow to a palpable size (e.g., 30 mm<sup>3</sup>).
- Treatment Administration:
  - Randomize mice into treatment groups: vehicle control, CIGB-300 alone, cisplatin alone, and CIGB-300 + cisplatin.
  - Administer CIGB-300 and cisplatin at the predetermined doses and schedule. The study cited administered the agents concomitantly.[6] The route of administration should be consistent (e.g., intraperitoneal or intravenous).
- Monitoring and Endpoint Analysis:
  - Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
  - Record animal body weight as a measure of toxicity.



- Monitor animal survival. The primary endpoint may be tumor volume reaching a specific size or a predefined survival duration.
- Analyze data using Kaplan-Meier survival curves and tumor growth inhibition calculations.

## **Visualizations**

CIGB-300 Mechanism of Action



Inhibits

Click to download full resolution via product page

Caption: CIGB-300 inhibits CK2 signaling via two mechanisms.

Experimental Workflow for In Vivo Efficacy





Click to download full resolution via product page

Caption: Workflow for testing CIGB-300 efficacy in mouse tumor models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. CIGB-300: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CIGB-300 Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CIGB-300 Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model -PMC [pmc.ncbi.nlm.nih.gov]
- 5. CIGB-300, an anti-CK2 peptide, inhibits angiogenesis, tumor cell invasion and metastasis in lung cancer models PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interactions of the anti-casein kinase 2 CIGB-300 peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CIGB-300, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CIGB-300 Dosage and Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544616#dosage-and-administration-of-cigb-300-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com